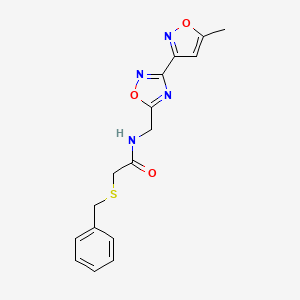

2-(benzylthio)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of isoxazole derivatives, such as the one , has been a topic of research. A common method for synthesizing isoxazole derivatives involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

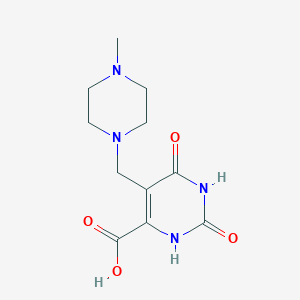

The five-membered isoxazole ring in the compound makes dihedral angles of 80.5 (2) and 81.3 (2)° with the two benzene rings, which form a dihedral angle of 39.81 (18)° with each other .Chemical Reactions Analysis

The compound has been synthesized considering the antimicrobial and anticancer potencies of azole compounds . The chemical structures of the obtained compounds were confirmed by spectral and elemental analyses .Physical And Chemical Properties Analysis

The compound has a melting point of 110–111 °C. The IR (KBr) ν max (cm −1) values are 3314 (N–H), 1666 (C=O), 1610–1408 (C=C and C=N). The 1 H NMR (500 MHz) (DMSO-d 6) δ(ppm) values are 2.36 (3H, s, isoxazole C 3 –CH 3), 4.47 (2H, s, CO–CH 2), 6.63 (H, s, isoxazole C 2 –H), 7.28–7.41 (5H, m, C 6 H 5 –H), 10.70 (H) .Scientific Research Applications

Chemical Synthesis and Structural Analysis

- A study by Ying-jun (2012) focused on synthesizing a novel compound similar to 2-(benzylthio)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide. The compound's structure was determined using techniques like NMR, showcasing the significance of these compounds in chemical synthesis and structural analysis (Li Ying-jun, 2012).

Antimicrobial Applications

- The synthesis and evaluation of antimicrobial activity of similar isoxazole-substituted 1,3,4-oxadiazoles were conducted by Marri et al. (2018). This research highlighted the potential use of these compounds in combating bacterial and fungal strains (Srinivas Marri, Ramu Kakkerla, M. M. Murali Krishna, Manchikatla Venkat Rajam, 2018).

- Another study by Devi et al. (2022) investigated the antibacterial and antifungal properties of 2-mercaptobenzimidazole derivatives, showcasing their effectiveness in controlling various microorganisms (Poonam Devi, M. Shahnaz, D. Prasad, 2022).

Bioactivity and Pharmacological Potential

- A 2020 study by Yu et al. on similar compounds emphasized their bioactivity against bacteria and algae, indicating their potential in developing new pharmacological agents (P. Yu, Xi Li, Xiao Zhang, Yanhua Xu, 2020).

- Research by Ramalingam et al. (2019) on 1,3,4-oxadiazole derivatives showed significant antibacterial activity, suggesting these compounds' role in developing new antibiotics (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).

Future Directions

properties

IUPAC Name |

2-benzylsulfanyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c1-11-7-13(19-22-11)16-18-15(23-20-16)8-17-14(21)10-24-9-12-5-3-2-4-6-12/h2-7H,8-10H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBMMFFUNPFJRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[4-Thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetyl)morpholine](/img/structure/B2744735.png)

![tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2744743.png)

![8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744751.png)

![6-(2,5-Dimethoxyphenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2744753.png)

![8-(2-(4-(4-fluorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744756.png)

![3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2744758.png)